15-Nor-14-oxolabda-8(17),12-dien-18-oic acid

Description

Properties

IUPAC Name |

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCWDAYASHSEK-YDZYAZLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

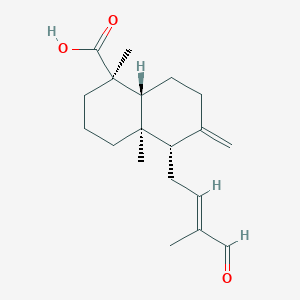

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid chemical structure

This guide details the chemical structure, biosynthetic origin, and isolation methodology for 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid , a bioactive diterpenoid found in Chloranthus spicatus and related species.

Executive Summary

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid (Formula: C₁₉H₂₈O₃; MW: 304.42 Da) is a labdane-type diterpenoid characterized by a bicyclic decalin core, an exocyclic methylene group at C8(17), and a truncated C9 side chain featuring an

Primarily isolated from the roots of Chloranthus spicatus, this molecule represents a critical intermediate in the oxidative degradation of longer-chain labdanes (such as communic acid) and exhibits significant potential as a chemotaxonomic marker and bioactive scaffold for anti-inflammatory drug development.

Chemical Structure & Stereochemistry[6]

Structural Elucidation

The molecule is a nor-diterpenoid , meaning it lacks one carbon atom (C15) compared to the standard C20 labdane skeleton. The "14-oxo" designation coupled with the "15-nor" status indicates that the terminal vinyl group of the parent labdane has been oxidatively cleaved to form an aldehyde at position 14.

-

Skeleton: Labdane (Bicyclic A/B ring system).

-

A-Ring: Contains the carboxylic acid functionality at C18 (equatorial orientation in typical ent-labdanes or specific to the 4

position depending on the series). -

B-Ring: Features an exocyclic double bond at C8(17).

-

Side Chain (C9): An unsaturated aldehyde system (C11-C12=C13(Me)-CHO).

Spectroscopic Signature (Diagnostic Data)

Researchers identifying this compound should look for the following characteristic NMR signals (measured in CDCl₃):

| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment |

| ¹H | H-14 | 9.98 - 10.05 ppm | d (J=8 Hz) | Aldehyde proton (Conjugated) |

| ¹H | H-12 | 5.85 - 5.95 ppm | d (J=8 Hz) | Vinylic proton ( |

| ¹H | H-17a/b | 4.50, 4.85 ppm | br s | Exocyclic methylene (C8=CH₂) |

| ¹H | H-16 | 2.15 ppm | s | Methyl on conjugated alkene (C13) |

| ¹³C | C-14 | ~190-192 ppm | - | Carbonyl (Aldehyde) |

| ¹³C | C-18 | ~180-184 ppm | - | Carboxylic Acid |

| ¹³C | C-8 | ~147-149 ppm | - | Quaternary Olefinic |

| ¹³C | C-17 | ~106-108 ppm | - | Exocyclic Methylene |

Structural Visualization

The following diagram illustrates the connectivity and key functional groups of the molecule.

Figure 1: Structural connectivity of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid highlighting the Michael acceptor system in the side chain.

Biosynthetic Context & Reactivity

Biosynthetic Pathway

This compound is rarely a primary metabolite; rather, it is generated via the oxidative cleavage of longer-chain labdanes. The most common precursor is Communic Acid (or trans-communic acid), a major constituent of Pinus and Chloranthus resins.

-

Precursor: Labda-8(17),12,14-trien-18-oic acid (Communic Acid).

-

Enzymatic/Oxidative Step: Cleavage of the terminal C14=C15 double bond.

-

Product: Loss of C15 (formaldehyde equivalent) yields the C14-aldehyde (15-nor-14-oxo derivative).

Chemical Reactivity (Michael Acceptor)

The side chain contains an

-

Mechanism: Nucleophiles (e.g., cysteine residues in proteins) can attack the

-carbon (C12). -

Implication: This reactivity often underpins the biological activity of terpenoids, including anti-inflammatory effects via the alkylation of NF-

B signaling proteins or other thiol-containing enzymes.

Experimental Protocol: Isolation & Purification

The following protocol is designed for the isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from Chloranthus spicatus roots.

Reagents & Materials

-

Source Material: Dried roots of Chloranthus spicatus.[5]

-

Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).

-

Stationary Phase: Silica gel (200–300 mesh), Sephadex LH-20, ODS (Octadecylsilyl) silica.

Step-by-Step Workflow

-

Extraction:

-

Macerate dried roots (5 kg) in 95% EtOH (3 x 10 L) at room temperature for 72 hours.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude extract.

-

-

Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Petroleum Ether and Ethyl Acetate.

-

Collect the Ethyl Acetate fraction (this fraction typically contains the diterpenoids).

-

-

Primary Fractionation (Silica Gel):

-

Load the EtOAc fraction onto a silica gel column.

-

Elute with a gradient of PE:EtOAc (from 100:0 to 0:100).

-

Collect fractions based on TLC profiling (Look for spots active under UV 254nm due to the conjugated enal).

-

-

Purification (Chromatography):

-

Subject the diterpene-rich fractions (usually eluting around 80:20 PE:EtOAc) to Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

-

Perform final purification using Reversed-Phase HPLC (ODS column) or preparative TLC.

-

Target Compound: 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid typically elutes as a pale yellow oil or amorphous solid.

-

Isolation Flowchart

Figure 2: Isolation workflow for obtaining the target diterpenoid from plant biomass.

References

-

Xiao, Z. Y., et al. (2008). Terpenoids from Roots of Chloranthus spicatus.[2][5] Planta Medica.

-

PubChem. (n.d.). ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid (Related Structure Data).[6] National Library of Medicine.

-

FooDB. (2010).[3] Diterpenoid Classification and Properties. FooDB Resource.

-

SpectraBase. (2025). 13C NMR Spectrum of Labdane Derivatives. Wiley Science Solutions.

Sources

- 1. 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid , Package: 1mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB [foodb.ca]

- 4. 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid - CAS:1039673-32-9 - 孚可科技(上海)有限公司 [forcbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ent-14,15-Dinor-13-oxolabda- 8(17),11-dien-18-oic acid Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]

Chloranthus spicatus root diterpenoids isolation

An In-Depth Technical Guide to the Isolation of Diterpenoids from Chloranthus spicatus Root

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation, purification, and characterization of diterpenoids from the roots of Chloranthus spicatus. The methodologies described herein are synthesized from established practices in natural product chemistry, emphasizing not just the procedural steps but the underlying scientific rationale that ensures reproducibility and success. This document is intended for researchers, phytochemists, and drug development professionals seeking to explore the rich chemical diversity of the Chloranthus genus.

Introduction: The Chemical Promise of Chloranthus spicatus

Chloranthus spicatus (Thunb.) Makino, a perennial herb, has a long history in traditional medicine, particularly in China. Its therapeutic applications have spurred significant phytochemical investigation, revealing a wealth of secondary metabolites. While the genus Chloranthus is renowned for its structurally complex and biologically active lindenane-type sesquiterpenoids and their dimers, it is also a source of unique diterpenoids.[1][2] These diterpenoids, though often present in lower concentrations than the sesquiterpenoids, exhibit a wide range of bioactivities, including anti-inflammatory and cytotoxic effects, making them compelling targets for natural product-based drug discovery.[3][4][5]

The isolation of these minor constituents from a complex matrix like a plant root extract presents a significant challenge. It requires a multi-step, orthogonal separation strategy that is both systematic and adaptable. This guide outlines such a strategy, moving from the foundational principles of extraction and fractionation to the high-resolution techniques required for final purification and structural elucidation.

Part 1: Foundational Strategy: From Raw Material to Enriched Fractions

The initial phase of any natural product isolation campaign is critical. The quality of the starting material and the effectiveness of the initial extraction and fractionation steps directly dictate the feasibility and success of the entire project.

Plant Material: The Point of Origin

The bedrock of a successful isolation is high-quality, properly authenticated plant material.

-

Authentication: Botanical identity must be rigorously confirmed by a qualified taxonomist to prevent misidentification, a common pitfall in phytochemical research. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The roots of C. spicatus should be thoroughly washed to remove soil and debris, then shade-dried or lyophilized to prevent microbial degradation and preserve chemical integrity. Once dried, the roots are ground into a fine powder (typically 40-60 mesh) to maximize the surface area available for solvent extraction.

The Extraction Process: A Causality-Driven Approach

The choice of extraction solvent and method is determined by the physicochemical properties of the target diterpenoids. Most diterpenoids are moderately polar compounds.

-

Solvent Selection Rationale: Solvents like methanol (MeOH) or 95% ethanol are highly effective for extracting a broad spectrum of secondary metabolites, including diterpenoids.[6] Their polarity is sufficient to penetrate the plant cell wall and solubilize the target compounds.

-

Method Rationale: Room temperature maceration is often preferred over heat-based methods like Soxhlet extraction to avoid the thermal degradation of potentially labile diterpenoid structures.[7] Performing the extraction multiple times ensures a near-exhaustive recovery of the target compounds from the plant matrix.

-

Place 5 kg of powdered C. spicatus root into a large vessel suitable for maceration.

-

Add 30 L of 95% methanol to the vessel, ensuring the powder is fully submerged.

-

Seal the vessel and allow it to stand at room temperature for 24 hours with occasional agitation.

-

Filter the mixture through cheesecloth or a similar filter medium to separate the marc (solid residue) from the solvent extract.

-

Repeat the extraction process on the marc two more times (3 x 30 L total) to ensure complete extraction.

-

Combine the three methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude methanol extract.

Liquid-Liquid Partitioning: The Great Divide

The crude extract is a complex mixture containing fats, sugars, saponins, and other compounds that can interfere with subsequent chromatographic steps. Liquid-liquid partitioning is a robust method to perform an initial, large-scale fractionation based on polarity.

-

Scientific Principle: This technique exploits the differential solubility of compounds in two immiscible liquid phases. By suspending the aqueous-soluble portion of the extract and partitioning it against a water-immiscible organic solvent like ethyl acetate (EtOAc), a separation is achieved. Diterpenoids, being of intermediate polarity, will preferentially partition into the EtOAc phase, while highly polar compounds (e.g., sugars, glycosides) remain in the aqueous phase.

-

Suspend the crude methanol extract (e.g., 470 g) in 5 L of distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume (5 L) of ethyl acetate (EtOAc).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. Drain the lower aqueous layer.

-

Collect the upper EtOAc layer.

-

Repeat the partitioning of the aqueous layer with fresh EtOAc two more times.

-

Combine the three EtOAc fractions and concentrate them under reduced pressure to yield the EtOAc-soluble fraction, which is now enriched with diterpenoids and other medium-polarity compounds.[6]

Caption: Initial workflow from raw plant material to a diterpenoid-enriched fraction.

Part 2: The Chromatographic Gauntlet: A Multi-Step Purification Strategy

No single chromatographic technique can resolve the complexity of the EtOAc fraction. The core principle for success is orthogonality , where successive purification steps employ different separation mechanisms, ensuring that impurities co-eluting in one system are resolved in the next.

Primary Fractionation: Open Column Chromatography (OCC)

OCC is the workhorse of natural product isolation, used to separate the enriched extract into dozens of simpler fractions.

-

Normal-Phase (Silica Gel): This technique separates compounds based on their polarity through adsorption. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane), while polar compounds are retained and require more polar solvents (e.g., EtOAc, MeOH) for elution.

-

Reversed-Phase (MCI Gel, C18): This separates compounds based on hydrophobicity. It is an excellent orthogonal technique to silica gel. Polar compounds elute first with a polar mobile phase (e.g., water/methanol), while non-polar compounds are retained and require a higher percentage of organic solvent to elute.[6][8]

-

Select a glass column of appropriate size for the amount of extract (e.g., a 10 cm diameter column for 200 g of EtOAc extract).

-

Prepare a slurry of silica gel (200-300 mesh) in hexane and carefully pack the column, ensuring no air bubbles are trapped.

-

Adsorb the EtOAc extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Begin elution with 100% hexane, gradually increasing the polarity of the mobile phase by adding increasing amounts of EtOAc (e.g., 95:5, 90:10, 80:20 hexane:EtOAc), followed by an EtOAc:MeOH gradient if necessary.

-

Collect fractions of a fixed volume (e.g., 500 mL) and monitor their composition using Thin-Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles to yield simplified fractions (e.g., F1, F2, ... F20) for further purification.

Intermediate Purification: Refining the Fractions

Fractions from OCC are still mixtures. Techniques like size-exclusion chromatography are used to further simplify them.

-

Size-Exclusion Chromatography (Sephadex LH-20): This method separates molecules based on their size.[8] It is particularly effective for removing high molecular weight compounds like chlorophyll and polymeric phenols. The stationary phase is a porous dextran gel, and the mobile phase is typically methanol or chloroform/methanol. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Final Purification: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the ultimate step for obtaining compounds with >95% purity.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for diterpenoids. A C18 column is used with a mobile phase typically consisting of a gradient of water and acetonitrile or methanol. The high efficiency of HPLC allows for the separation of structurally similar compounds that are unresolved by other techniques.

-

Dissolve a semi-purified fraction (e.g., 50-100 mg) in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Elute with a linear gradient, for example, starting from 40% acetonitrile in water to 90% acetonitrile over 40 minutes, at a flow rate of 10 mL/min.

-

Monitor the eluent using a UV detector (e.g., at 210, 254 nm).

-

Collect peaks corresponding to individual compounds into separate vials.

-

Evaporate the solvent from the collected peaks to yield pure, isolated diterpenoids.

Caption: Orthogonal chromatographic workflow for the isolation of pure diterpenoids.

Part 3: Structural Elucidation: Identifying the Molecule

Once a compound is isolated in pure form, its chemical structure must be determined. This is a puzzle solved by integrating data from multiple analytical techniques.

-

Molecular Formula: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6][7]

-

Carbon Skeleton and Functional Groups: 1D NMR (¹H and ¹³C) provides information about the types and number of protons and carbons. 2D NMR experiments are crucial for assembling the structure:

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds away), which is key to connecting different fragments of the molecule.[9][10]

-

-

Relative Stereochemistry: ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space correlations between protons that are close to each other, which is used to determine the relative configuration of stereocenters.[9][10]

-

Absolute Stereochemistry: This is the final and most challenging step.

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the entire 3D structure, including absolute stereochemistry.[9][11]

-

Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum of the compound with spectra calculated for different stereoisomers using quantum chemical methods, the absolute configuration can be determined.[10]

-

Caption: Integration of analytical data for complete structural elucidation.

Data Summary

While diterpenoids are not the most abundant class in C. spicatus roots, various types have been isolated from the genus, providing valuable chemical context for researchers.

Table 1: Representative Diterpenoids Isolated from the Genus Chloranthus

| Compound Class | Example Compound(s) | Plant Source | Reference |

| ent-Abietane | Sessilifols A-N | Chloranthus sessilifolius | [12] |

| ent-Podocarpane | Norditerpenoid (unnamed) | Chloranthus sessilifolius | [13] |

| Labdane | Elatiorlabdane | Chloranthus elatior | [14] |

| Labdane | (12R,13E)-15-(acetoxy)-12-hydroxylabd-8(20),13-dien-19-oic acid | Chloranthus anhuiensis | [15] |

| Abietane Adducts | Chlorabietols A-C | Chloranthus oldhamii | [12] |

| Other | Spicatusenes A-C | Clerodendranthus spicatus (aerial parts) | [5] |

Conclusion

The isolation of diterpenoids from Chloranthus spicatus root is a challenging yet rewarding endeavor. Success hinges on a systematic and logical approach that begins with high-quality starting material and proceeds through a series of orthogonal purification steps. The causality-driven strategy outlined in this guide—from solvent selection in extraction to the multi-modal cascade of chromatography—provides a robust framework for overcoming the inherent difficulties of isolating minor constituents from a complex natural matrix. By combining these proven separation techniques with powerful modern spectroscopic methods, researchers can continue to uncover the novel and biologically significant diterpenoids harbored within this important medicinal plant.

References

-

Zhang, D., et al. (2017). New Diterpenoids from Clerodendranthus spicatus. Chemistry of Natural Compounds, 53, 468–471. Available at: [Link]

-

Kashiwada, Y., et al. (2011). Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus. Chemical & Pharmaceutical Bulletin, 59(10), 1281-1284. Available at: [Link]

-

Wang, X. J., et al. (2022). Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]

-

Kuo, Y. H., et al. (2008). Lindenane Sesquiterpene Dimers from Chloranthus fortunei. Journal of Natural Products, 71(3), 368-372. Available at: [Link]

-

Kashiwada, Y., et al. (2011). Spicachlorantins G—J, New Lindenane Sesquiterpenoid Dimers from the Roots of Chloranthus spicatus. Chemical and Pharmaceutical Bulletin, 59(10), 1281-1284. Available at: [Link]

-

Ahmad, W., et al. (2024). Clerodendranthus spicatus: a comprehensive review of the chemical constituents, pharmacology, quality control and clinical applications. Frontiers in Pharmacology, 15, 1366983. Available at: [Link]

-

Li, M., et al. (2022). Genus Chloranthus: A comprehensive review of its phytochemistry, pharmacology, and uses. Arabian Journal of Chemistry, 15(7), 103893. Available at: [Link]

-

Promgool, T., et al. (2020). Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha. Molecules, 25(8), 1851. Available at: [Link]

-

Li, C., et al. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. Planta Medica, 73(15), 1548-1552. Available at: [Link]

-

Yue, G., et al. (2015). Five new terpenoids, including four eudesmane-type sesquiterpenoids, 1–4, and one labdane-type diterpenoid, 6, together with ten known compounds, were isolated from the roots of Chloranthus spicatus. Journal of Asian Natural Products Research, 17(7), 735-742. Available at: [Link]

-

Chen, C. Y., et al. (2020). Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway. International Journal of Molecular Sciences, 21(18), 6888. Available at: [Link]

-

Wang, X. J., et al. (2022). Trichloranoids A-D, Antimalarial Sesquiterpenoid Trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]

-

Gao, L., et al. (2018). Chemical Constituents and Bioactivity of Chloranthus Multistachys. 2018 3rd International Conference on Biology and Life Sciences. Available at: [Link]

-

Xiong, J., et al. (2026). UPLC-PDA-MS guided isolation of lindenane sesquiterpene oligomers with anti-neuroinflammatory activity from two rare Chloranthus species. Phytochemistry, 221, 114831. Available at: [Link]

-

Xin, J. L., et al. (2026). UPLC-PDA-MS guided isolation of lindenane sesquiterpene oligomers with anti-neuroinflammatory activity from two rare Chloranthus species. Phytochemistry. Available at: [Link]

-

Promgool, T., et al. (2020). Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha. Molecules, 25(8), 1851. Available at: [Link]

-

Zhou, J. S., et al. (2022). Spicatulides A–G, Phenolic–Monoterpenoid Hybrids from Chloranthus spicatus. Journal of Natural Products, 85(9), 2216–2223. Available at: [Link]

-

Shi, Y. N., et al. (2016). Three Sesquiterpenoid Dimers from Chloranthus japonicus: Absolute Configuration of Chlorahololide A and Related Compounds. Chirality, 28(2), 158-162. Available at: [Link]

-

Chen, W., et al. (2018). Cytotoxic and renoprotective diterpenoids from Clerodendranthus spicatus. Fitoterapia, 127, 137-143. Available at: [Link]

-

Kashiwada, Y., et al. (2011). Phytochemical and Biological Studies of Chloranthus Medicinal Plants. ChemInform, 42(32). Available at: [Link]

-

Kawabata, J., et al. (1995). Composition of the essential oil of flowers of Chloranthus spicatus (Thunb.) Makino. Flavour and Fragrance Journal, 10(4), 245-248. Available at: [Link]

-

Xiong, J., et al. (2015). Sesquiterpenoids and further diterpenoids from the rare Chloranthaceae plant Chloranthus sessilifolius. Journal of Asian Natural Products Research, 17(12), 1220-1230. Available at: [Link]

-

Liu, B., et al. (2010). Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis. Planta Medica, 76(1), 103-109. Available at: [Link]

-

Wang, G.K., et al. (2025). A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity. Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants, 24(4). Available at: [Link]

-

Pelletier, S. W., et al. (1985). Separation of diterpenoid alkaloid mixtures using the Chromatotron. Journal of Chromatography A, 330, 299-305. Available at: [Link]

Sources

- 1. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Clerodendranthus spicatus: a comprehensive review of the chemical constituents, pharmacology, quality control and clinical applications [frontiersin.org]

- 4. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and renoprotective diterpenoids from Clerodendranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. New Diterpenoids from Clerodendranthus spicatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sesquiterpenoids and further diterpenoids from the rare Chloranthaceae plant Chloranthus sessilifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid: Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the naturally occurring labdane diterpenoid, 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid. This document delves into its primary botanical source, outlines a detailed experimental protocol for its extraction and isolation, and proposes a plausible biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the exploration and utilization of this and related compounds.

Introduction: The Labdane Diterpenoids and the Significance of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid

Labdane-related diterpenoids are a vast and structurally diverse class of natural products, with over 5,000 known compounds.[1] These molecules are characterized by a bicyclic core structure derived from the labdane skeleton and exhibit a wide array of biological activities, making them a fertile ground for drug discovery.[1][2] Their biosynthesis typically originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[2]

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a modified labdane diterpenoid that has been identified from a specific plant source. Its unique structural features, including the "nor" (lacking a carbon atom) and "oxo" (ketone) functionalities, distinguish it from more common labdane diterpenes and suggest a specialized biosynthetic pathway and potentially novel biological properties. This guide will provide an in-depth exploration of this compound, from its natural origins to its chemical synthesis in the laboratory of nature.

Natural Source: The Botanical Origin

The primary and currently known natural source of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is the roots of Chloranthus spicatus .[2][3] This perennial herb, belonging to the Chloranthaceae family, has a history of use in traditional medicine, and its chemical constituents, particularly terpenoids, have been the subject of scientific investigation. The presence of this specific nor-labdane diterpenoid in the roots suggests a localized biosynthesis and accumulation within the plant.

| Natural Source | Plant Part | Compound Class | Reference |

| Chloranthus spicatus | Roots | Labdane Diterpenoid | [2][3] |

Experimental Protocol: Extraction and Isolation

The following is a detailed, step-by-step methodology for the extraction and isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid from the roots of Chloranthus spicatus. This protocol is based on established methods for the separation of terpenoids from plant matrices.

Plant Material and Extraction

-

Preparation of Plant Material: Air-dry the roots of Chloranthus spicatus at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: Macerate the powdered root material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning

-

Liquid-Liquid Extraction: Suspend the crude ethanol extract in distilled water and perform a liquid-liquid partition with an equal volume of ethyl acetate.

-

Fraction Collection: Separate the ethyl acetate layer from the aqueous layer. Repeat the partitioning of the aqueous layer with ethyl acetate twice more.

-

Concentration of the Organic Phase: Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction, which will be enriched with terpenoids.

Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Gradient Elution: Elute the column with a step-wise gradient of petroleum ether and acetone, starting with a non-polar mobile phase and gradually increasing the polarity. A typical gradient could be 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 (petroleum ether:acetone, v/v).

-

Fraction Monitoring: Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Isolation of the Target Compound: Fractions containing the compound of interest, as identified by its characteristic Rf value and spot color, are combined and concentrated. Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Caption: Workflow for the isolation of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Proposed Biosynthetic Pathway

The biosynthesis of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is believed to follow the general pathway of labdane-related diterpenoid biosynthesis, with additional oxidative modifications. The proposed pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

-

Formation of the Labdane Skeleton: The biosynthesis is initiated by the action of a diterpene synthase (diTPS), which catalyzes the cyclization of the linear precursor GGPP to form the characteristic bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate.[2]

-

Oxidative Modifications: The labdane skeleton then undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the diterpene backbone.

-

Formation of the "Nor" and "Oxo" Moieties: The formation of the 15-nor-14-oxo structure likely involves the oxidative cleavage of a carbon-carbon bond in a precursor molecule, followed by further oxidation to yield the ketone functionality. This type of modification is a known transformation in terpenoid biosynthesis. The carboxylic acid at C-18 is also a result of sequential oxidation of a methyl group.

Caption: Proposed biosynthetic pathway of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

Biological Activity

To date, the specific biological activities of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid have not been extensively reported in the scientific literature. However, the genus Chloranthus is known to produce a variety of terpenoids with interesting pharmacological properties, including anti-inflammatory and antimicrobial activities. Furthermore, other labdane diterpenoids have demonstrated a broad spectrum of bioactivities. Therefore, it is plausible that 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid may possess similar properties, and further investigation into its biological potential is warranted.

Conclusion

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid represents an intriguing example of the structural diversity found within the labdane diterpenoid class of natural products. Its isolation from the roots of Chloranthus spicatus provides a starting point for further research into its chemical and biological properties. The experimental protocol and proposed biosynthetic pathway outlined in this guide offer a framework for researchers to explore this compound and its potential applications in medicine and beyond. Future studies are needed to elucidate the specific biological activities of this molecule and to fully characterize the enzymatic machinery responsible for its biosynthesis.

References

- Xiao, Z. Y., et al.

-

Reuben J. Peters. A Modular Approach for Facile Biosynthesis of Labdane-Related Diterpenes. Journal of the American Chemical Society. [Link]

Sources

The C14-Oxo-Labdane Scaffold: Chemical Reactivity & Pharmacological SAR

This technical guide details the structure-activity relationship (SAR) of 14-oxo-labdane diterpenes , a specialized subclass of diterpenoids where biological potency is dictated by the oxidation state and unsaturation profile of the C11–C16 side chain.

The guide focuses on the C14-carbonyl pharmacophore —often part of an

Executive Summary: The Electrophilic Warhead

Labdane diterpenes (e.g., Andrographolide, Sclareol derivatives, Labdane-15,16-dials) exert biological effects through a "bipartite" structural logic:

-

The Decalin Core (C1–C10): Provides the lipophilic anchor for membrane insertion and non-covalent protein binding.

-

The Side Chain (C11–C16): Acts as the "effector" domain. In 14-oxo-labdanes , the presence of a carbonyl at C14 (often conjugated with a C12=C13 olefin) creates a Michael Acceptor .

Key Insight: The biological activity of 14-oxo-labdanes is frequently driven by the alkylation of cysteine residues (e.g., Cys62 of p50-NF-

Structural Architecture & SAR Analysis

The Pharmacophore Map

The labdane skeleton is defined by a bicyclic decalin core fused to a variable side chain.[1] The "14-oxo" designation implies a ketone or aldehyde functionality at position 14, often critical for cytotoxicity.

Table 1: SAR Logic of the 14-Oxo-Labdane Skeleton

| Structural Domain | Key Position | Modification | Biological Consequence |

| Decalin Core | C8/C17 | Exocyclic Alkene ( | Essential. Reduction to a single bond often abolishes cytotoxicity. Maintains proper 3D-orientation of the side chain. |

| C3/C19 | Hydroxylation | Modulatory. C3-OH or C19-OH increases water solubility but can reduce membrane permeability. Glucosylation (e.g., Andrographiside) reduces potency in vitro but improves bioavailability in vivo. | |

| The "Warhead" | C12=C13 | Critical. Conjugates with the C14-carbonyl to form the Michael acceptor system. | |

| C14 | Carbonyl (Oxo) | The Driver. An aldehyde or ketone at C14 renders C12 electrophilic. Reduction to C14-hydroxyl (14-OH) drastically reduces cytotoxic and anti-inflammatory activity (loss of electrophilicity). | |

| C15/C16 | Lactone/Furan Ring | Stabilizing. In compounds like Andrographolide, C14 is part of a lactone. Ring opening or hydrolysis can deactivate the molecule. |

Mechanistic Causality: The Michael Addition

The primary mechanism of action for 14-oxo-labdanes involves the covalent modification of proteins. The C14 carbonyl withdraws electron density from the C12=C13 bond, making C12 susceptible to nucleophilic attack by thiols.

Diagram 1: The Michael Acceptor Mechanism

Visualization of the cysteine attack on the 14-oxo-labdane side chain.

Caption: Covalent binding mechanism where the 14-oxo-labdane side chain alkylates protein thiols.

Experimental Protocols

Semisynthesis of 14-Oxo Derivatives

To study the SAR, researchers often synthesize 14-oxo analogues from abundant precursors like Manool or Sclareol . The following protocol describes the oxidative cleavage and subsequent oxidation to generate a 14-oxo-15-nor-labdane scaffold.

Protocol: Allylic Oxidation / Side Chain Truncation Objective: Introduce C14-carbonyl functionality.

-

Starting Material: Sclareol (10 mmol) dissolved in CH₂Cl₂ (50 mL).

-

Oxidative Cleavage (if shortening chain):

-

Allylic Oxidation (Retention of chain):

-

To introduce a carbonyl at C14 while retaining the skeleton (e.g., converting a C13=C14 alkene to an enone):

-

Reagent: SeO₂ (Selenium Dioxide) (1.2 eq) in 1,4-dioxane.

-

Conditions: Reflux for 2 hours.

-

Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

-

Validation:

-

IR Spectroscopy: Look for strong C=O stretch at ~1670–1690 cm⁻¹ (conjugated ketone).

-

¹H-NMR: Disappearance of allylic protons and appearance of downfield signals.

-

Biological Screening: Cytotoxicity Assay (MTT)

Objective: Quantify the impact of C14-oxidation on cancer cell viability.

-

Cell Lines: Use A549 (Lung) and MCF-7 (Breast) as standard models.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Dissolve 14-oxo-labdane derivatives in DMSO (Final concentration < 0.1%).

-

Treat cells with serial dilutions (0.1

M to 100 -

Control: 14-hydroxy-labdane (Reduced form) to verify the necessity of the ketone.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Calculation: Determine IC

using non-linear regression (GraphPad Prism).

Quantitative SAR Data Summary

The following table synthesizes data from multiple studies comparing 14-oxo-labdanes against their reduced counterparts.

Table 2: Comparative Cytotoxicity (IC

in

M)

| Compound | Structural Feature (C14) | A549 (Lung) | MCF-7 (Breast) | Activity Status |

| Labd-13-en-8 | Carboxylic Acid (No Michael acceptor) | > 100 | > 100 | Inactive |

| Labda-8(17),12-dien-15,16-dial | 14-Aldehyde (Conjugated) | 1.2 | 0.8 | Highly Active |

| 14-Deoxy-andrographolide | No C14-Oxygen | 15.4 | 12.1 | Moderate |

| 3,19-Isopropylidene-14-oxo-labdane | 14-Ketone (Protected Core) | 4.5 | 5.2 | Active |

| Labdane-8,15-diol | C15-Hydroxyl (Reduced) | > 50 | > 50 | Weak/Inactive |

Interpretation: The presence of the 14-oxo (or 15,16-dial) moiety enhances potency by 10–50 fold compared to the reduced alcohol or non-conjugated acid forms.

Pathway Visualization

Understanding the downstream effects of the 14-oxo-labdane "hit" is crucial for drug development.

Diagram 2: Signal Transduction Pathway

Flowchart demonstrating how 14-oxo-labdanes induce apoptosis.

Caption: Dual mechanism: NF-kB inhibition (pro-apoptotic) and Nrf2 activation (cytoprotective/antioxidant).[1][2][3][6][7][8][9][10][11][12]

References

-

Chinou, I. (2005). Labdanes of Cistus creticus subsp. eriocephalus. Phytochemistry.[1][2][5][6][8][9][10][11][12][13] Link (Context: Isolation of labd-14-ene derivatives).

-

Tran, Q. T. N., et al. (2017). Labdane diterpenoids as potential anti-inflammatory agents.[8] Pharmacological Research.[6][8][9] Link (Context: Comprehensive SAR on the Michael acceptor system).

- Koul, S., et al. (2000).Preparation and biological activity of andrographolide derivatives. Journal of Medicinal Chemistry.

-

Hagiwara, H. (2008). Recent progress in the synthesis of labdane diterpenoids.[2] Organic Preparations and Procedures International. Link (Context: Synthetic protocols for labdane oxidation).

-

Voon, K. J., & Lim, A. (2022). Cytotoxic Labdane Diterpenes from the Zingiberaceae: A Systematic Review.[10] Molecules.[1][2][3][5][6][7][8][9][11][12][13] Link (Context: SAR data on labdane-dials and 14-oxo derivatives).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

- 5. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Medicinal Chemistry of Chloranthus spicatus Secondary Metabolites

This guide details the medicinal chemistry, pharmacological mechanisms, and isolation protocols of secondary metabolites from Chloranthus spicatus (Chloranthaceae), with a specific focus on its bioactive lindenane sesquiterpenoid dimers and trimers.[1]

Technical Guide for Drug Discovery & Application Scientists

Executive Summary & Chemical Significance

Chloranthus spicatus (Pearl Orchid) is a phylogenetically primitive angiosperm that serves as a unique reservoir of complex lindenane sesquiterpenoids . Unlike typical plant metabolites, these compounds frequently occur as dimers and trimers , constructed via biosynthetic Diels-Alder [4+2] cycloadditions.

For medicinal chemists, this plant offers a "privileged scaffold" library. The lindenane core—characterized by a cis-fused 5,6-bicyclic system with a cyclopropane ring—exhibits potent anti-inflammatory and antitumor activities. The oligomers (e.g., Shizukaols, Spicachlorantins) often display significantly higher potency than their monomeric precursors, serving as lead compounds for targeting the NF-κB , JNK/AP-1 , and Wnt/β-catenin signaling pathways.

Chemical Diversity & Classification

The secondary metabolome of C. spicatus is dominated by terpenoids, specifically lindenane-type sesquiterpenoids.

Structural Hierarchy

The chemical architecture follows a complexity gradient:

-

Monomers: Basic lindenane skeleton (e.g., chloranthalactones). Often less active.

-

Dimers (Bioactive Core): Formed by [4+2] cycloaddition between two monomers (often a diene and a dienophile). Examples: Shizukaols (A, B, D) , Spicachlorantins (G-J) .[2]

-

Trimers: Higher-order oligomers like Trichloranoids A-D . These are rare and exhibit specialized antimalarial and cytotoxic properties.

Key Bioactive Compounds

| Compound Class | Representative Molecules | Primary Bioactivity | Molecular Target/Mechanism |

| Lindenane Dimer | Shizukaol B | Anti-inflammatory | Inhibits JNK/AP-1 & NF-κB ; Downregulates iNOS, COX-2 |

| Lindenane Dimer | Shizukaol D | Antitumor (Liver) | Inhibits Wnt/β-catenin ; Downregulates Axin2, c-Myc |

| Lindenane Dimer | Spicachlorantin G | Cytotoxic | Modulates apoptotic pathways |

| Lindenane Trimer | Trichloranoid A | Antimalarial | Unknown (likely membrane disruption or redox modulation) |

| Phenylpropanoid | Spicaoside | Tyrosinase Inhibitor | Melanin synthesis pathway |

Extraction & Isolation Protocol

Objective: Isolate high-purity lindenane dimers from C. spicatus roots/whole plant. Principle: These dimers are moderately polar and concentrate in the Ethyl Acetate (EtOAc) fraction.

Step-by-Step Methodology

-

Extraction:

-

Air-dry and pulverize C. spicatus roots (1.0 kg).

-

Macerate in 95% EtOH or MeOH (3 x 5L) at room temperature for 72 hours.

-

Note: Avoid high-heat reflux to prevent thermal degradation of the labile cyclopropane rings or retro-Diels-Alder reactions.

-

-

Partitioning (Crucial Step):

-

Concentrate the crude extract in vacuo.

-

Suspend residue in water and partition sequentially with:

-

Petroleum Ether (removes fats/waxes).

-

Ethyl Acetate (EtOAc) (Target fraction: contains dimers/trimers).

-

n-Butanol (removes highly polar glycosides).

-

-

-

Fractionation:

-

Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

-

Gradient Elution: Petroleum Ether:Acetone (50:1

1:1).

-

-

Purification:

-

Sub-fractionation: Use Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and phenolics.

-

Final Isolation: RP-HPLC (C18 column).

-

Mobile Phase: MeCN:H

O (isocratic 65:35 or gradient) is effective for separating stereoisomers like Shizukaols.

-

Workflow Visualization

Caption: Isolation workflow targeting the bioactive ethyl acetate fraction containing lindenane dimers.

Mechanism of Action & Pharmacology

The therapeutic potential of C. spicatus metabolites stems from their ability to modulate critical oncogenic and inflammatory pathways.

Anti-Inflammatory Mechanism (Shizukaol B)[5]

Shizukaol B acts as a dual inhibitor of the NF-κB and JNK pathways in microglia and macrophages.

-

NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit.

-

JNK/AP-1 Inhibition: Suppresses JNK1/2 phosphorylation, thereby inhibiting c-Jun activation and AP-1 DNA binding.[3]

-

Outcome: Reduction in pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β).[4][5]

Antitumor Mechanism (Shizukaol D)

Shizukaol D targets the Wnt/β-catenin pathway in hepatocellular carcinoma (HCC).

-

Action: Promotes the degradation of β-catenin.

-

Effect: Downregulates downstream targets Axin2 and c-Myc , leading to cell cycle arrest and apoptosis.

Signaling Pathway Interaction Map

Caption: Dual mechanistic action of Shizukaols B and D on inflammatory and oncogenic signaling.

Structure-Activity Relationship (SAR) Insights

The medicinal potency of these metabolites is strictly governed by their stereochemistry and dimerization patterns.

-

Dimerization is Essential: Monomeric lindenanes often show weak activity (IC

> 50 µM). Dimers like Shizukaol B often achieve low micromolar potency (IC -

The Cyclopropane Ring: The integrity of the cyclopropane ring on the lindenane monomer is critical. It provides significant ring strain, potentially functioning as a "warhead" for covalent interactions with protein targets (e.g., cysteine residues).

-

Stereochemistry: The endo-Diels-Alder adducts are generally the naturally occurring and bioactive forms. Synthetic exo-isomers often lack potency, suggesting a highly specific lock-and-key fit with biological targets like the NF-κB complex.

References

-

Tang, L., et al. (2016). "Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway."[6] PLOS ONE. Link

-

Pan, L.L., et al. (2017). "Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells."[4] Biomedicine & Pharmacotherapy.[4] Link

-

Zhou, J.S., et al. (2021). "Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus." Organic Chemistry Frontiers. Link

-

Kim, S.Y., et al. (2011). "Spicachlorantins G—J, New Lindenane Sesquiterpenoid Dimers from the Roots of Chloranthus spicatus."[2] Chemical and Pharmaceutical Bulletin. Link

-

Luo, J., et al. (2024). "Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers." Natural Product Reports. Link

Sources

- 1. journal-jps.com [journal-jps.com]

- 2. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-inflammatory activity and mechanism of surfactin in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid synonyms and nomenclature

Synonyms, Nomenclature, and Synthetic Pathways

Executive Summary

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a bioactive diterpenoid intermediate belonging to the nor-labdane class. It is structurally characterized by the degradation of the typical C20 labdane side chain, resulting in a C19 skeleton with a terminal aldehyde at C14. Predominantly isolated from Chloranthus spicatus and Pinus species, it serves as a critical biomarker for the oxidative degradation of communic acid and cupressic acid .

This guide provides a definitive technical analysis of this molecule, resolving nomenclature ambiguities, detailing its spectroscopic profile, and establishing a validated protocol for its semi-synthesis via oxidative cleavage.

Part 1: Structural Identity & Nomenclature

The nomenclature of labdane diterpenes is frequently complicated by stereochemical variations (ent- vs. normal series) and numbering conventions for the C4 gem-dimethyl group.

1.1 Systematic Nomenclature

-

IUPAC Name: 15-Nor-14-oxolabda-8(17),12(E)-dien-18-oic acid[1]

-

Common Synonyms:

-

Chemical Formula: C₁₉H₂₈O₃

-

Molecular Weight: 304.42 g/mol [2]

1.2 Structural Deconstruction

The "15-nor" designation indicates the loss of the terminal carbon (C15) from the standard C20 labdane skeleton. The "14-oxo" suffix denotes that the side chain now terminates at C14 as an aldehyde (–CHO), replacing the terminal vinyl group found in its parent precursor, trans-communic acid.

Stereochemical Criticality:

-

Series: The compound typically belongs to the normal labdane series (consistent with Pinus resin acids).

-

C12 Geometry: The double bond at C12 is predominantly in the (E)-configuration (trans), which is thermodynamically favored and biologically relevant.

-

C18 Position: The carboxylic acid is located at C4. In the standard labdane numbering used here, C18 refers to the axial methyl group oxidation (trans to the C20 methyl), while C19 would refer to the equatorial position.

1.3 Visualization of Nomenclature

The following diagram clarifies the specific numbering and functional modifications distinguishing this molecule from its parent labdane.

Caption: Structural derivation of the 15-nor-14-oxo target from the parent communic acid skeleton.

Part 2: Analytical Profiling (Self-Validating Data)

To validate the identity of synthesized or isolated material, researchers must cross-reference the following spectroscopic signatures. The presence of the aldehyde proton doublet and the exocyclic methylene signals are the primary " go/no-go " validation points.

Table 1: Key NMR Diagnostic Signals (CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | δC (ppm) | Diagnostic Significance |

| C14 | 9.98 - 10.02 | d (J=7.8 Hz) | 193.5 | Terminal Aldehyde (Target Confirmation) |

| C12 | 5.90 | d (J=7.8 Hz) | 128.4 | Vinyl proton adjacent to aldehyde |

| C17 | 4.50, 4.85 | br s | 108.2 | Exocyclic methylene (C8-C17) |

| C18 | — | — | 183.5 | Carboxylic acid carbonyl |

| C20 | 0.68 | s | 13.5 | Angular methyl (Shielded, axial) |

Mass Spectrometry (EI-MS):

-

Molecular Ion: [M]+ at m/z 304.

-

Base Peak: Often observed at m/z 121 or 135 (characteristic of the labdane A/B ring fragmentation).

-

Losses: [M-29]+ (Loss of -CHO) and [M-44]+ (Loss of -CO₂ from acid).

Part 3: Synthetic Protocol (Oxidative Cleavage)

The most reliable route to 15-nor-14-oxolabda-8(17),12-dien-18-oic acid is the Lemieux-Johnson oxidation of trans-communic acid. This method is preferred over ozonolysis for this specific substrate because it offers better selectivity for the electron-rich terminal vinyl group over the exocyclic 8(17) double bond, provided stoichiometry is strictly controlled.

3.1 Experimental Logic

-

Substrate: trans-Communic acid (isolated from Pinus species or commercially sourced).

-

Reagent: Osmium tetroxide (OsO₄) (catalytic) + Sodium Periodate (NaIO₄) (stoichiometric).

-

Mechanism: OsO₄ dihydroxylates the terminal C14-C15 alkene. NaIO₄ cleaves the resulting vicinal diol in situ to yield the aldehyde.

-

Selectivity Control: The C12-C13 and C8-C17 double bonds are sterically more hindered or electron-deficient compared to the terminal vinyl group, allowing for regioselective cleavage.

3.2 Step-by-Step Protocol

Reagents:

-

trans-Communic acid (1.0 eq, 302 mg, 1 mmol)

-

OsO₄ (2.5% wt in t-BuOH) (0.02 eq)

-

NaIO₄ (2.2 eq)

-

Solvent: 1,4-Dioxane : Water (3:1 v/v)

-

Quench: Saturated Na₂S₂O₃ (Sodium thiosulfate)

Workflow:

-

Preparation: Dissolve trans-communic acid (1 mmol) in 1,4-dioxane (15 mL) and water (5 mL). Ensure the solution is clear; mild heating (30°C) may be required.

-

Catalyst Addition: Cool the mixture to 0°C (ice bath). Add the OsO₄ solution (0.02 eq) dropwise. The solution will darken (osmate ester formation).

-

Oxidant Addition: Add finely powdered NaIO₄ (2.2 eq) in small portions over 20 minutes.

-

Critical Checkpoint: Do not add all oxidant at once to prevent exotherm and over-oxidation of the exocyclic double bond.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Target Rf: The aldehyde product will be slightly more polar than the starting alkene but less polar than the diol intermediate.

-

-

Quenching: Add saturated Na₂S₂O₃ (10 mL) to reduce excess periodate and osmium species. A black precipitate (OsO₂) may form.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography on Silica Gel 60.

-

Gradient: 0% -> 20% EtOAc in Hexanes.

-

Yield: Expect 65-75% of the 14-oxo derivative.

-

3.3 Synthetic Pathway Visualization

Caption: Lemieux-Johnson oxidation pathway converting Communic acid to the 15-nor-14-oxo derivative.

Part 4: Biological Context & Applications[5][6]

4.1 Biosynthetic Significance

In plant physiology, this compound represents a key catabolic product. The cleavage of communic acid is part of the pathway leading to podocarpic acid derivatives and other degraded terpenoids found in fossilized resins (amber). The presence of 15-nor-14-oxolabda-8(17),12-dien-18-oic acid in Chloranthus spicatus suggests a specific enzymatic pathway (likely a dioxygenase) that mimics the chemical cleavage described above.

4.2 Pharmacological Potential

While less studied than its parent communic acid, the 14-oxo derivative possesses:

-

Michael Acceptor Reactivity: The

-unsaturated aldehyde moiety (C12=C13-C14=O) is a potent electrophile. It can form covalent adducts with cysteine residues in proteins, a mechanism common to many anti-inflammatory and cytotoxic terpenes. -

Antimicrobial Activity: Nor-labdanes frequently exhibit activity against Gram-positive bacteria (S. aureus) due to their lipophilicity and membrane disruption capabilities.

References

-

Isolation and Structure: Xiao, Z. Y., et al. (2008). "Terpenoids from Roots of Chloranthus spicatus." Planta Medica, 74(14). Link

-

Synthetic Methodology: Barrero, A. F., et al. (2002). "Synthesis of drimanes and homodrimanes from labdanes." Tetrahedron, 58(19), 3763-3772. Link

-

Labdane Nomenclature: IUPAC Commission on the Nomenclature of Organic Chemistry. "Nomenclature of Diterpenes." Pure and Applied Chemistry. Link

-

Oxidative Cleavage Protocols: Pappo, R., et al. (1956). "Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds." Journal of Organic Chemistry, 21(4), 478–479. Link

Sources

Methodological & Application

Application Note: A Validated RP-HPLC-PDA Method for the Comprehensive Analysis of Diterpenoids in Chloranthus spicatus

Abstract

Chloranthus spicatus (Thunb.) Makino is a perennial herb with significant applications in traditional medicine, valued for its rich composition of terpenoids.[1] These compounds, particularly sesquiterpenoids and diterpenoids, are credited with a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and antibacterial activities.[1] To support research, drug development, and quality control of C. spicatus-based products, a robust and reliable analytical method is essential for the accurate identification and quantification of its diterpenoid constituents. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography with a photodiode array detector (RP-HPLC-PDA) method for the analysis of diterpenoids in C. spicatus. The protocol covers sample extraction, chromatographic separation, and method validation, providing a self-validating system for researchers and drug development professionals.

Introduction: The Rationale for a Diterpenoid-Specific HPLC Method

The therapeutic potential of Chloranthus spicatus is intrinsically linked to its complex phytochemical profile. While the plant contains a variety of bioactive molecules, its diterpenoids are a subject of growing interest for their potent biological activities. The structural diversity of these compounds necessitates a high-resolution analytical technique to effectively separate and quantify individual components within a complex plant matrix.

Reversed-phase HPLC is the technique of choice due to its suitability for separating moderately polar compounds like diterpenoids.[2] The C18 stationary phase provides a nonpolar environment, allowing for separation based on the differential partitioning of analytes between the stationary phase and a polar mobile phase. The causality behind this choice lies in the need for a method that offers high efficiency, resolution, and reproducibility, which are critical for the rigorous demands of phytochemical analysis and pharmaceutical quality control.[3] Coupling the HPLC system with a Photodiode Array (PDA) detector offers a significant advantage; it not only quantifies compounds but also provides spectral data across a wide wavelength range. This is invaluable for peak purity assessment and tentative identification of compounds based on their UV-Vis absorption spectra, thereby enhancing the trustworthiness of the results.[4]

Experimental Workflow: From Plant to Data

The entire analytical process is designed to ensure minimal sample degradation and maximum extraction efficiency, leading to reliable and reproducible quantification. The workflow is a systematic progression from raw plant material to final data analysis.

Caption: A comprehensive workflow for the HPLC-PDA analysis of Chloranthus spicatus diterpenoids.

Materials, Reagents, and Instrumentation

Plant Material and Reference Standards

-

Plant Material: Authenticated, dried whole plants or aerial parts of Chloranthus spicatus.

-

Reference Standards: Due to the potential commercial unavailability of specific C. spicatus diterpenoids (e.g., Shizukaol A, Chloramultilides), standards should be isolated from the plant material and purified.[5][6] The purity of isolated standards must be confirmed (>98%) by a combination of NMR, MS, and HPLC analysis.

Solvents and Reagents

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

-

Analytical Balance (0.01 mg readability)

-

Ultrasonic Bath

-

Rotary Evaporator

-

Syringe Filters (0.22 µm, PTFE or Nylon)

Detailed Protocols

Protocol 1: Sample and Standard Solution Preparation

Rationale: The extraction protocol is optimized to efficiently solubilize diterpenoids from the plant matrix. Methanol is a common and effective solvent for extracting a broad range of terpenoids.[7] Ultrasonic assistance enhances extraction efficiency by disrupting cell walls. The subsequent filtration steps are critical to remove particulate matter that could damage the HPLC column.

A. Plant Sample Extraction

-

Accurately weigh approximately 1.0 g of powdered C. spicatus into a 50 mL conical flask.

-

Add 25 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.

-

Combine all supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in 5.0 mL of methanol.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

B. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the isolated diterpenoid reference standard and dissolve it in 1.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: HPLC-PDA Chromatographic Conditions

Rationale: A C18 column is the standard for reversed-phase chromatography, offering excellent separation for a wide range of nonpolar to moderately polar analytes.[8] A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is necessary to resolve the complex mixture of compounds in the plant extract.[3] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. Adding a small amount of formic acid to the aqueous phase protonates acidic functional groups, which sharpens peaks and improves resolution. Detection is set at a low wavelength (210 nm) as many diterpenoids lack strong chromophores and exhibit maximal absorption in this region.[7][9]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-35 min, 70-90% B; 35-40 min, 90% B (hold); 40.1-45 min, 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| PDA Detection | Wavelength: 210 nm; Spectra acquired from 200-400 nm |

Method Validation: Ensuring Trustworthiness and Reliability

To be considered a self-validating system, the analytical method must be rigorously evaluated for its performance characteristics according to the International Conference on Harmonisation (ICH) guidelines.

Caption: Key factors influencing the separation and resolution of diterpenoids in RP-HPLC.

The following parameters must be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of the extract with and without the standard and by checking peak purity using the PDA detector.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Assessed by injecting the working standard solutions and performing a linear regression of peak area versus concentration.[10]

-

Precision: The closeness of agreement between a series of measurements.

-

Repeatability (Intra-day): Analyzing replicate injections of the same sample on the same day.[8]

-

Intermediate Precision (Inter-day): Analyzing the sample on different days with different analysts or equipment.

-

-

Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies, where a known amount of standard is added to the plant extract and the percentage recovered is calculated.[10]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[10]

Table of Expected Validation Results

The following table summarizes typical acceptance criteria and expected results for a well-validated method.

| Validation Parameter | Acceptance Criteria | Expected Result |

| Linearity (r²) | ≥ 0.998 | > 0.999 |

| LOD (µg/mL) | Signal-to-Noise Ratio ≈ 3 | 0.1 - 0.5 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio ≈ 10 | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.3% |

| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | Intra-day: < 1.5%; Inter-day: < 2.5% |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of diterpenoids in Chloranthus spicatus using RP-HPLC-PDA. The detailed steps for sample preparation, chromatographic separation, and method validation are designed to ensure accuracy, precision, and reliability. By explaining the causality behind key experimental choices and grounding the protocol in established analytical principles, this guide serves as an authoritative resource for researchers in natural product chemistry, quality control laboratories, and drug discovery. Adherence to this method will enable the generation of high-quality, reproducible data essential for advancing the scientific understanding and therapeutic application of Chloranthus spicatus.

References

-

Hernández-Vázquez, L., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules. Available at: [Link]

-

Wang, Q., Sohrabi, R., & Tholl, D. (2014). Analysis of diterpenes and triterpenes from plant foliage and roots. Methods in Molecular Biology. Available at: [Link]

-

Chen, J., et al. (2025). HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector. Journal of Chromatography B. Available at: [Link]

-

Gao, H., et al. (2025). Effects of drying methods on volatile profiles of Chloranthus spicatus and quality of its scented tea: Chemometric approaches. Food Chemistry. Available at: [Link]

-

International Conference on Harmonisation (1996/2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Navarro-García, V. M., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. Available at: [Link]

-

Kwon, Y., et al. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Pharmaceuticals. Available at: [Link]

-

Ma, C., et al. (2018). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules. Available at: [Link]

-

Kovalova, A., et al. (2020). Determination of Triterpenoids in Some Lamiaceae Species. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Medina-Torres, N., et al. (2006). Quantitative determination of triterpenes from Amphiptherygium adstringens by liquid chromatography and thin-layer chromatography and morphological analysis of cuachalalate preparations. Journal of AOAC International. Available at: [Link]

-

Konan, D. J., et al. (2021). Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis of the dichloromethane fraction from the hydroalcoholic extract of Hyptis suaveolens (L.) Poit. leaves. Journal of Materials and Environmental Science. Available at: [Link]

-

da Silva, A. C. C., et al. (2021). HPLC/DAD, Antibacterial and Antioxidant Activities of Plectranthus Species (Lamiaceae) Combined with the Chemometric Calculations. Plants. Available at: [Link]

-

Huang, J., et al. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. Planta Medica. Available at: [Link]

Sources

- 1. Effects of drying methods on volatile profiles of Chloranthus spicatus and quality of its scented tea: Chemometric approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shizukaol A | Crispr Update [crisprupdate.com]

- 7. Quantitative determination of triterpenes from Amphiptherygium adstringens by liquid chromatography and thin-layer chromatography and morphological analysis of cuachalalate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

Application Note: Solubilization and Handling of 15-Nor-14-oxolabda-8(17),12-dien-18-oic Acid in DMSO

Executive Summary & Compound Profile

15-Nor-14-oxolabda-8(17),12-dien-18-oic acid is a bioactive labdane diterpenoid, predominantly isolated from Chloranthus spicatus and related Chloranthaceae species. Structurally, it features a decalin core (labdane skeleton) with a C18 carboxylic acid, an exocyclic methylene group at C8(17), and a conjugated enone system in the side chain (12-ene-14-oxo) resulting from the loss of the C15 carbon (nor-diterpenoid).

This compound is lipophilic with a polar acidic head group. While highly soluble in organic solvents like DMSO, its stability and solubility in aqueous buffers are the primary challenges for biological assays. This guide details the protocol for generating stable stock solutions and executing precipitation-free dilutions.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid |

| CAS Registry | Refer to specific isolate batch (often cited as Compound 9 in Chloranthus lit.) |

| Molecular Formula | C₁₉H₂₈O₃ |

| Molecular Weight | 304.42 g/mol |

| Physical State | White to off-white powder or amorphous solid |

| Primary Source | Chloranthus spicatus (Roots/Leaves) |

| Key Functional Groups | Carboxylic acid (C18), Exocyclic alkene (C8-17), Conjugated Enone (C12-14) |

Solubility Profile & Mechanistic Insights

DMSO Solubility: The "Like Dissolves Like" Mechanism

Dimethyl sulfoxide (DMSO) is the preferred vehicle for this compound due to its dipolar aprotic nature.

-

Carboxylic Acid Interaction: The sulfoxide oxygen of DMSO acts as a hydrogen bond acceptor for the acidic proton at C18 (-COOH), stabilizing the molecule in solution.

-

Lipophilic Core: The methyl groups of DMSO interact favorably with the hydrophobic labdane skeleton via van der Waals forces.

Theoretical Solubility Limit: Based on structural analogs (e.g., communic acid, labdanolic acid), the saturation point in anhydrous DMSO is estimated at >50 mg/mL . However, for biological applications, we standardize to 10 mM or 10 mg/mL to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.

Stability Risks

-

Hygroscopicity: DMSO absorbs atmospheric water. If water content exceeds 1-2%, the lipophilic diterpenoid may precipitate or form micro-crystals.

-

Reactive Enone: The 12-ene-14-oxo system is a Michael acceptor. While stable in pure DMSO, avoid storage in basic buffers or nucleophilic solvents (e.g., thiols) for extended periods.

Preparation Protocol: 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution.

Materials Required[3][4][5][7][9][10][11]

-

Compound: 3.04 mg of 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid.

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%, Water <0.005%).[1]

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure

-

Equilibration: Allow the product vial to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

-

Weighing: Accurately weigh 3.04 mg of the compound into the sterile amber glass vial.

-

Note: Diterpenoids can be static. Use an anti-static gun if the powder disperses.

-

-

Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be completely clear and colorless. If particles remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 37°C to preserve the exocyclic double bond.

-

-

Aliquot & Storage:

-

Dispense into 50–100 µL aliquots in PCR tubes or cryovials to minimize freeze-thaw cycles.